Cas no 1566480-19-0 (3-2-(tert-butoxy)ethoxycyclobutan-1-ol)

3-2-(tert-Butoxy)ethoxycyclobutan-1-ol is a specialized cyclic ether alcohol featuring a tert-butoxyethoxy substituent, which enhances its utility in organic synthesis and pharmaceutical applications. The compound’s unique structure, combining a cyclobutane ring with an ether-alcohol functional group, offers steric and electronic modulation, making it valuable for designing complex molecular architectures. Its tert-butoxy group provides stability under acidic conditions, while the hydroxyl group enables further derivatization. This compound is particularly useful in fine chemical synthesis, where controlled reactivity and functional group compatibility are critical. Its balanced polarity and steric hindrance make it a versatile intermediate for developing bioactive molecules or advanced materials.
3-2-(tert-butoxy)ethoxycyclobutan-1-ol structure
1566480-19-0 structure
Product Name:3-2-(tert-butoxy)ethoxycyclobutan-1-ol
CAS No:1566480-19-0
MF:C10H20O3
MW:188.264003753662
MDL:MFCD26050016
CID:5245932
PubChem ID:112590640
Update Time:2026-03-08

3-2-(tert-butoxy)ethoxycyclobutan-1-ol Chemical and Physical Properties

Names and Identifiers

    • Cyclobutanol, 3-[2-(1,1-dimethylethoxy)ethoxy]-
    • 3-2-(tert-butoxy)ethoxycyclobutan-1-ol
    • MDL: MFCD26050016
    • Inchi: 1S/C10H20O3/c1-10(2,3)13-5-4-12-9-6-8(11)7-9/h8-9,11H,4-7H2,1-3H3
    • InChI Key: KBOOKVICYGQETI-UHFFFAOYSA-N
    • SMILES: C1(O)CC(OCCOC(C)(C)C)C1

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3-2-(tert-butoxy)ethoxycyclobutan-1-ol Suppliers

Amadis Chemical Company Limited
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(CAS:1566480-19-0)3-2-(tert-butoxy)ethoxycyclobutan-1-ol
Order Number:A1001325
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 14:57
Price ($):590.0
Email:sales@amadischem.com

Additional information on 3-2-(tert-butoxy)ethoxycyclobutan-1-ol

Introduction to 3-2-(tert-butoxy)ethoxycyclobutan-1-ol (CAS No. 1566480-19-0)

3-2-(tert-butoxy)ethoxycyclobutan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 1566480-19-0, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and chemical biology due to its unique structural and functional properties. This compound belongs to the class of cyclobutane derivatives, which are known for their versatile applications in drug design and material science. The presence of both tert-butoxy and ethoxy substituents in its molecular structure endows it with distinct chemical reactivity and potential biological activity, making it a subject of interest for researchers exploring novel therapeutic agents.

The molecular structure of 3-2-(tert-butoxy)ethoxycyclobutan-1-ol consists of a cyclobutane ring substituted at the 1-position with a hydroxyl group, while the 2-position is linked to an ethoxy group, which is further connected to a tert-butoxy moiety. This arrangement creates a molecule with multiple reactive sites, allowing for diverse chemical modifications and functionalizations. Such structural features are often exploited in medicinal chemistry to enhance binding affinity, metabolic stability, and pharmacokinetic properties of drug candidates.

In recent years, the interest in cyclobutane derivatives has surged due to their potential as scaffolds for developing new pharmaceuticals. The rigid cyclic backbone of cyclobutane provides a stable framework that can be modified to target specific biological pathways. Additionally, the presence of polar functional groups like hydroxyl, ethoxy, and tert-butoxy groups allows for interactions with biological targets such as enzymes and receptors, which are critical for drug efficacy.

One of the most compelling aspects of 3-2-(tert-butoxy)ethoxycyclobutan-1-ol is its utility as a building block in synthetic chemistry. The compound’s versatile reactivity makes it suitable for constructing more complex molecules through various organic transformations. For instance, the hydroxyl group can participate in etherification or esterification reactions, while the ethoxy and tert-butoxy groups can serve as protective groups or reactive sites for further functionalization. These properties make it a valuable intermediate in the synthesis of biologically active compounds.

Recent advancements in drug discovery have highlighted the importance of molecular diversity in libraries used for high-throughput screening (HTS). Compounds like 3-2-(tert-butoxy)ethoxycyclobutan-1-ol contribute to this diversity by offering unique structural motifs that may not be present in traditional drug candidates. This diversity is crucial for identifying novel leads with improved pharmacological profiles. Furthermore, computational methods such as molecular docking and virtual screening have been employed to evaluate the potential binding interactions of such compounds with biological targets, further facilitating their development into therapeutic agents.

The synthesis of 3-2-(tert-butoxy)ethoxycyclobutan-1-ol involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the preparation of a cyclobutene derivative, which is then functionalized to introduce the hydroxyl group at the 1-position. Subsequent reactions involve the addition of an ethoxy group followed by the introduction of a tert-butoxy moiety. Each step must be carefully optimized to minimize side reactions and byproduct formation.

The chemical reactivity of 3-2-(tert-butoxy)ethoxycyclobutan-1-ol also makes it a candidate for exploring new synthetic methodologies. Researchers have been investigating innovative approaches to enhance synthetic efficiency and sustainability. For example, catalytic methods using transition metals have been explored to facilitate key transformations, while green chemistry principles have been applied to reduce solvent usage and waste generation. These efforts align with broader trends in pharmaceutical manufacturing aimed at improving environmental impact without compromising product quality.

Beyond its synthetic utility, 3-2-(tert-butoxy)ethoxycyclobutan-1-ol has shown promise in preliminary biological evaluations. Studies have indicated that derivatives of this compound may exhibit interesting pharmacological activities, particularly in areas such as anti-inflammatory and anticancer research. While further investigation is needed to fully elucidate its biological profile, these initial findings underscore its potential as a lead compound or intermediate for developing new drugs.

The role of computational chemistry in understanding the behavior of complex molecules like 3-2-(tert-butoxy)ethoxycyclobutan-1-ol cannot be overstated. Advanced computational techniques allow researchers to predict molecular properties such as solubility, stability, and interaction with biological targets before conducting expensive wet-lab experiments. This approach not only accelerates the drug discovery process but also helps in designing molecules with optimized properties from the outset.

In conclusion,3-2-(tert-butoxy)ethoxycyclobutan-1-ol (CAS No. 1566480-19-0) represents an intriguing compound with significant potential in pharmaceutical chemistry and chemical biology. Its unique structural features, combined with its reactivity and synthetic versatility, make it a valuable asset for researchers exploring new drug candidates and synthetic methodologies. As our understanding of molecular interactions continues to evolve, compounds like this are likely to play an increasingly important role in advancing therapeutic innovation.

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Amadis Chemical Company Limited
(CAS:1566480-19-0)3-2-(tert-butoxy)ethoxycyclobutan-1-ol
A1001325
Purity:99%
Quantity:1g
Price ($):590.0
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